3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-10-8-20(9-11-21)29-14-16-30(17-15-29)26-23-4-2-3-5-24(23)28-18-25(26)34(31,32)22-12-6-19(27)7-13-22/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJNZGLUGUYJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline with 4-(4-METHOXYPHENYL)PIPERAZINE.
Sulfonylation: The final step involves the reaction of the intermediate with 4-CHLOROBENZENESULFONYL chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, leading to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Antimicrobial Properties
-
Neurological Applications
- There is growing interest in the neuroprotective effects of quinoline derivatives. Preliminary studies suggest that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values comparable to standard chemotherapeutics. | Potential use as an anticancer agent. |
| Antimicrobial Evaluation | Showed broad-spectrum activity against both gram-positive and gram-negative bacteria with MIC values indicating strong efficacy. | Development as a new antimicrobial agent. |
| Neuroprotective Effects | Inhibition of AChE was confirmed through biochemical assays, leading to increased acetylcholine levels in neuronal cultures. | Possible therapeutic use in Alzheimer's disease treatment. |
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related quinoline derivatives:
Key Comparisons
Sulfonyl vs. Carbonyl Groups :
- The target compound’s 4-chlorobenzenesulfonyl group enhances electrophilicity compared to the carbonyl-linked piperazine in . This may improve membrane permeability or target binding .
- In contrast, compounds like 20a () replace sulfonyl groups with imidazolylpropoxy chains, prioritizing hydrogen bonding for anticancer activity .
Piperazine Substituents :
- The 4-methoxyphenyl group on the piperazine ring in the target compound contrasts with simpler substituents (e.g., methyl in 8b ). Methoxy groups improve solubility and may enhance CNS penetration compared to hydrophobic analogs .
Synthetic Routes :
- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as in ) and sulfonation (as in ), whereas 20a uses nucleophilic substitution with imidazole/morpholine .
Biological Activity :
- While the target compound’s activity is undocumented, 20a and 8b show anticancer and kinase-inhibitory effects, respectively. The 4-methoxyphenylpiperazinyl group may confer serotonin receptor affinity, a trait seen in antipsychotic drugs .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 8b () | 20a () |
|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~3.2 | ~2.9 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
| Rotatable Bonds | 6 | 5 | 9 |
LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.
Anticancer Activity ()
| Compound | Cell Line (DLD-1) IC₅₀ (μM) | Apoptosis Induction (% at 10 μM) |
|---|---|---|
| 20a | 2.1 | 38.7 |
| 20b | 3.8 | 22.4 |
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C26H23ClN2O3S
- Molar Mass : 478.99 g/mol
- Density : 1.299 g/cm³ (predicted)
- Boiling Point : 662.3 °C (predicted)
- pKa : 1.71 (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction of a piperazine derivative with a chlorobenzenesulfonyl chloride under controlled conditions. The incorporation of the quinoline moiety is essential for enhancing the compound's biological activity.
Anticholinesterase Activity
One of the significant areas of research surrounding this compound is its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease (AD). A study demonstrated that compounds with similar structures exhibited modest to strong inhibition of AChE, suggesting that the quinoline and piperazine components may contribute to this activity .
Neuroprotective Effects
Research into neuroprotective properties indicates that compounds with similar structural motifs can exhibit protective effects against neurodegeneration. For instance, benzothiazole-piperazine hybrids have shown multifunctional activity, including antioxidant properties and inhibition of amyloid-beta aggregation, which are significant in AD pathology .
Antimicrobial Activity
The biological activity of substituted quinolines has also been explored in the context of antimicrobial effects. Compounds related to our target have demonstrated efficacy against various mycobacterial species, indicating potential therapeutic applications in infectious diseases .
Case Studies and Experimental Findings
Several studies have evaluated the biological activities of analogs and derivatives of our compound:
- Inhibition of AChE :
- Neuroprotection in Animal Models :
- Antimicrobial Testing :
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- 1H/13C NMR : Confirm substitution patterns (e.g., sulfonyl, piperazine, methoxyphenyl groups) by analyzing chemical shifts and coupling constants .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula with <5 ppm mass accuracy .
- HPLC/UPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray powder diffraction (XRPD) : Determine crystallinity and polymorphic forms, critical for reproducibility in biological assays .
How does the presence of the 4-chlorobenzenesulfonyl group influence the compound's reactivity and interaction with biological targets?
Advanced Research Question
- Electron-withdrawing effects : The sulfonyl group enhances electrophilicity at the quinoline core, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., kinases, proteases) .
- Steric hindrance : The bulky 4-chlorobenzenesulfonyl moiety may restrict binding to shallow pockets, necessitating structural analogs for target flexibility studies .
- Comparative studies : Replace the sulfonyl group with carbonyl or thiourea linkers to evaluate changes in binding affinity using surface plasmon resonance (SPR) .
What challenges arise in crystallizing this compound, and how can SHELX software aid in resolving its crystal structure?
Advanced Research Question
- Crystallization challenges : The compound’s flexibility (piperazine rotation) and polar groups (sulfonyl, methoxy) often lead to poor crystal packing. Strategies include:
- SHELX applications :
How do structural modifications at the piperazine or methoxyphenyl moieties affect the compound's pharmacological profile?
Advanced Research Question
- Piperazine modifications :
- Methoxyphenyl adjustments :
When encountering discrepancies in biological activity data between batches, what analytical strategies should be employed to identify the source of variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
